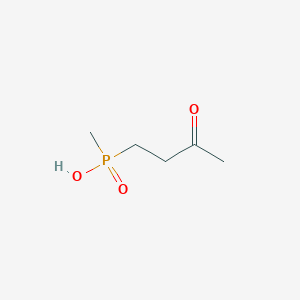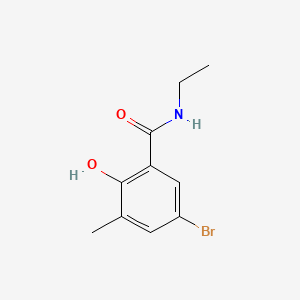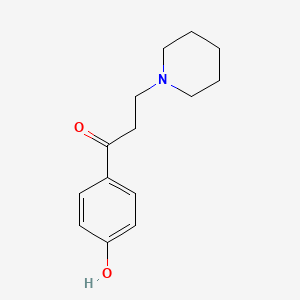
1-(4-Hydroxyphenyl)-3-piperidin-1-ylpropan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Hydroxyphenyl)-3-piperidin-1-ylpropan-1-one typically involves the reaction of 4-hydroxyacetophenone with piperidine under specific conditions. One common method includes the Mannich reaction, where 4-hydroxyacetophenone reacts with formaldehyde and piperidine to form the desired product . The reaction is usually carried out in the presence of an acid catalyst, such as hydrochloric acid, at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often utilizing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
1-(4-Hydroxyphenyl)-3-piperidin-1-ylpropan-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The hydroxy group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Halogenation can be achieved using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Major Products Formed
Oxidation: Formation of 4-hydroxybenzaldehyde or 4-hydroxybenzoic acid.
Reduction: Formation of 1-(4-hydroxyphenyl)-3-piperidin-1-ylpropan-1-ol.
Substitution: Formation of 4-halogenophenyl derivatives.
Applications De Recherche Scientifique
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mécanisme D'action
The mechanism of action of 1-(4-Hydroxyphenyl)-3-piperidin-1-ylpropan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyphenyl group can form hydrogen bonds with active sites, while the piperidine ring can interact with hydrophobic pockets, leading to modulation of biological pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(4-Hydroxyphenyl)ethanone: Similar structure but lacks the piperidine ring.
4-Hydroxyacetophenone: Similar structure but lacks the propanone linkage.
1-(4-Hydroxyphenyl)-2-propanone: Similar structure but differs in the position of the carbonyl group.
Uniqueness
1-(4-Hydroxyphenyl)-3-piperidin-1-ylpropan-1-one is unique due to the presence of both the hydroxyphenyl group and the piperidine ring, which confer distinct chemical and biological properties. This combination allows for versatile interactions with various molecular targets, making it a valuable compound for research and industrial applications .
Propriétés
Numéro CAS |
42528-76-7 |
|---|---|
Formule moléculaire |
C14H19NO2 |
Poids moléculaire |
233.31 g/mol |
Nom IUPAC |
1-(4-hydroxyphenyl)-3-piperidin-1-ylpropan-1-one |
InChI |
InChI=1S/C14H19NO2/c16-13-6-4-12(5-7-13)14(17)8-11-15-9-2-1-3-10-15/h4-7,16H,1-3,8-11H2 |
Clé InChI |
OVFJHJAIJUDSKC-UHFFFAOYSA-N |
SMILES canonique |
C1CCN(CC1)CCC(=O)C2=CC=C(C=C2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


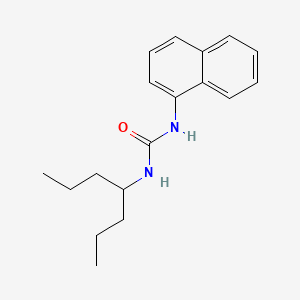
![Bicyclo[4.2.0]octa-1,3,5-triene-7,8-diyl diacetate](/img/structure/B14654154.png)
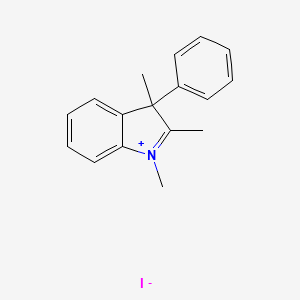
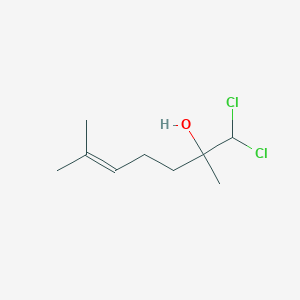
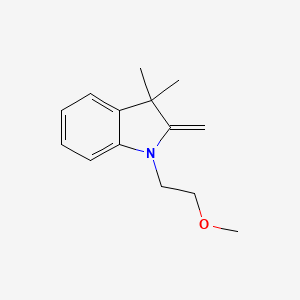
![[(3,7-Dimethylocta-2,6-dien-1-YL)oxy]benzene](/img/structure/B14654196.png)
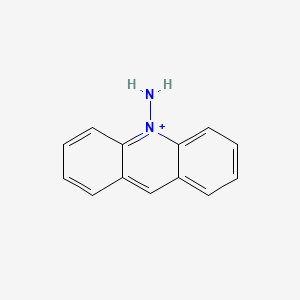
![N-{[Methoxy(dimethyl)silyl]methyl}butan-1-amine](/img/structure/B14654201.png)
![9-Hydroxy-1-methyl-3H-naphtho[2,1-b]pyran-3-one](/img/structure/B14654205.png)
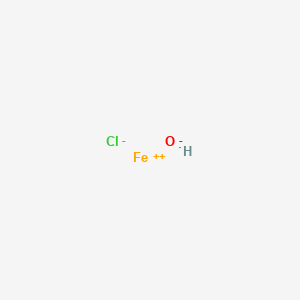
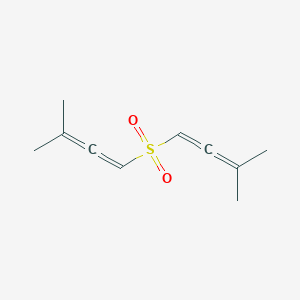
![3-(2,2-Diphenylethyl)decahydropyrido[1,2-d][1,4]diazepine](/img/structure/B14654239.png)
